molecular formula C25H28O8S B562743 Methyl 4'-Tosyl Mycophenoate-6-methyl-d3 CAS No. 1185240-84-9

Methyl 4'-Tosyl Mycophenoate-6-methyl-d3

Cat. No. B562743
M. Wt: 491.569
InChI Key: UEHFBCOBVAUDFJ-JTHMAHIGSA-N
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Description

Methyl 4'-Tosyl Mycophenoate-6-methyl-d3 (M4T6MD3) is an important molecule in both scientific research and the medical field. It is a synthetic derivative of mycophenolic acid, a natural compound found in a variety of plant species. M4T6MD3 is used in various laboratory experiments and has a variety of biomedical applications.

Scientific Research Applications

Biosynthesis and Functional Characterization

The biosynthesis of mycophenolic acid, a compound closely related to Methyl 4'-Tosyl Mycophenoate-6-methyl-d3, has been extensively studied. Mycophenolic acid is an immunosuppressant produced by Penicillium species. The enzyme MpaG′, a S-adenosyl-L-methionine-dependent O-methyltransferase, plays a crucial role in this biosynthesis by catalyzing the methylation of demethylmycophenolic acid to form mycophenolic acid. This enzyme demonstrates substrate flexibility, suggesting potential pathways for the synthesis or modification of related compounds like Methyl 4'-Tosyl Mycophenoate-6-methyl-d3 (Zhang et al., 2015).

Synthetic Pathways and Modifications

Methyl 4'-Tosyl Mycophenoate-6-methyl-d3 can be synthesized through various organic reactions, including phosphine-catalyzed [4 + 2] annulations, which are critical for creating highly functionalized compounds. Such synthetic methodologies allow for the preparation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high yields and regioselectivity, indicating a potential route for the synthesis or derivative modification of Methyl 4'-Tosyl Mycophenoate-6-methyl-d3 (Zhu et al., 2003).

Fluorescent Chemosensors

Compounds based on structures similar to Methyl 4'-Tosyl Mycophenoate-6-methyl-d3, such as 4-Methyl-2,6-diformylphenol derivatives, have been employed in developing fluorescent chemosensors. These chemosensors can detect a wide range of analytes, including metal ions and neutral molecules, demonstrating the versatility and applicability of such compounds in chemical sensing technologies (Roy, 2021).

properties

IUPAC Name

methyl (E)-4-methyl-6-[7-methyl-4-(4-methylphenyl)sulfonyloxy-3-oxo-6-(trideuteriomethoxy)-1H-2-benzofuran-5-yl]hex-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O8S/c1-15-6-10-18(11-7-15)34(28,29)33-24-19(12-8-16(2)9-13-21(26)30-4)23(31-5)17(3)20-14-32-25(27)22(20)24/h6-8,10-11H,9,12-14H2,1-5H3/b16-8+/i5D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEHFBCOBVAUDFJ-JTHMAHIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C3C(=C(C(=C2CC=C(C)CCC(=O)OC)OC)C)COC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C(=C2C(=C1C)COC2=O)OS(=O)(=O)C3=CC=C(C=C3)C)C/C=C(\C)/CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80662125
Record name Methyl (4E)-4-methyl-6-{7-methyl-4-[(4-methylbenzene-1-sulfonyl)oxy]-6-[(~2~H_3_)methyloxy]-3-oxo-1,3-dihydro-2-benzofuran-5-yl}hex-4-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

491.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4'-Tosyl Mycophenoate-6-methyl-d3

CAS RN

1185240-84-9
Record name Methyl (4E)-4-methyl-6-{7-methyl-4-[(4-methylbenzene-1-sulfonyl)oxy]-6-[(~2~H_3_)methyloxy]-3-oxo-1,3-dihydro-2-benzofuran-5-yl}hex-4-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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